molecular formula C12H14N2 B11909995 4,6,8-Trimethylquinolin-2-amine

4,6,8-Trimethylquinolin-2-amine

Cat. No.: B11909995
M. Wt: 186.25 g/mol
InChI Key: GEJBEBWEHVSGKD-UHFFFAOYSA-N
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Description

4,6,8-Trimethylquinolin-2-amine is an organic compound with the molecular formula C12H14N2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, industrial chemistry, and materials science . The compound is characterized by the presence of three methyl groups attached to the quinoline ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethylquinolin-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 2-amino-3,5,7-trimethylbenzoic acid and an appropriate reagent can yield the desired compound . Transition-metal catalyzed reactions, such as those involving palladium or copper, are also employed to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6,8-Trimethylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

4,6,8-Trimethylquinolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,6,8-Trimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its three methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to unique properties and applications compared to other quinoline derivatives .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4,6,8-trimethylquinolin-2-amine

InChI

InChI=1S/C12H14N2/c1-7-4-9(3)12-10(5-7)8(2)6-11(13)14-12/h4-6H,1-3H3,(H2,13,14)

InChI Key

GEJBEBWEHVSGKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)N)C)C

Origin of Product

United States

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